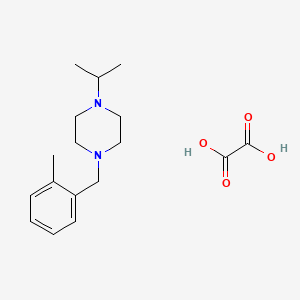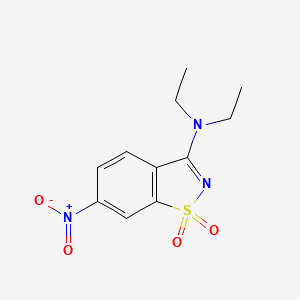
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate
Vue d'ensemble
Description
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate, also known as IMP, is a chemical compound that belongs to the piperazine family. It has been widely used in scientific research for its ability to interact with various receptors in the human body.
Mécanisme D'action
The exact mechanism of action of 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate is not fully understood. However, it is thought to act as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. The binding of 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate to these receptors can lead to the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects in the human body. It has been found to increase the release of serotonin and dopamine in certain brain regions, which can lead to changes in mood and behavior. It has also been shown to enhance the activity of certain brain regions involved in cognitive processes such as learning and memory. Additionally, 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate has been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate in lab experiments has several advantages. Its ability to interact with multiple receptors makes it a versatile tool for studying various physiological and biochemical processes. It is also relatively easy and inexpensive to synthesize. However, there are also limitations to its use. Its effects on different receptors can be complex and difficult to interpret. Additionally, the lack of information on its long-term effects and potential toxicity makes it important to use caution when working with this compound.
Orientations Futures
There are several potential future directions for research involving 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and its effects on different brain regions and neurotransmitter systems. Finally, the development of more selective compounds that target specific receptors may help to clarify the complex effects of 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate and improve its usefulness as a research tool.
Conclusion
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate, or 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate, is a chemical compound that has been widely used in scientific research for its ability to interact with various receptors in the human body. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While there is still much to be learned about this compound, its versatility and potential therapeutic applications make it an important tool for researchers in the field of neuroscience.
Applications De Recherche Scientifique
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate has been used in various scientific research studies due to its ability to interact with several receptors in the human body. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has also been shown to bind to the dopamine D2 receptor, as well as the sigma-1 receptor. These interactions make 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate a useful tool for studying the physiological and biochemical effects of these receptors.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.C2H2O4/c1-13(2)17-10-8-16(9-11-17)12-15-7-5-4-6-14(15)3;3-1(4)2(5)6/h4-7,13H,8-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHJIHUONQGSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)

![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)


![1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)

![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4888590.png)
![3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4888595.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B4888598.png)